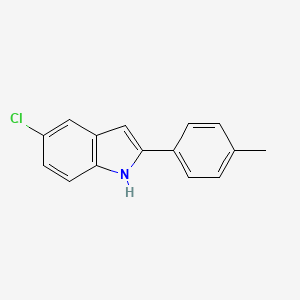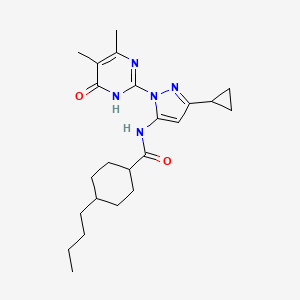
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as JNJ-54781532 and is considered a promising drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves the inhibition of the BET family of proteins. These proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can modulate gene expression and potentially treat diseases associated with dysregulated gene expression.
Biochemical and Physiological Effects:
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has also been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone. One direction is to investigate its potential therapeutic applications in specific diseases, such as cancer and autoimmune disorders. Another direction is to optimize the compound's pharmacokinetic properties to improve its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential biomarkers of response.
Synthesemethoden
The synthesis method of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves several steps. The first step involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 6-methylpyridazine-3-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with piperidine to form the final product.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory and anti-tumor effects, making them promising drug candidates for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-7-16(19-18-11)23-14-5-4-8-20(10-14)17(21)15-9-12(2)22-13(15)3/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMXHMDHKBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)
![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)



![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)
![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)
![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)
![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)